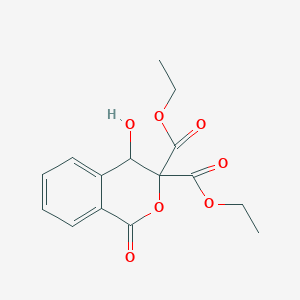

3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 4-hydroxy-1-oxo-4H-isochromene-3,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-3-20-13(18)15(14(19)21-4-2)11(16)9-7-5-6-8-10(9)12(17)22-15/h5-8,11,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXIBZHGLFRNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(C2=CC=CC=C2C(=O)O1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate may also interact with various biological targets.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes

Biological Activity

3,3-Diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate is a compound belonging to the benzopyran class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

The molecular formula of this compound is with a molecular weight of 308.28 g/mol. The structure features a benzopyran core that contributes to its pharmacological properties .

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For example, a study evaluated the antibacterial and antifungal activities of various benzopyran derivatives against several microorganisms. While some derivatives showed effectiveness against certain fungi such as Rhizoctonia solani, others demonstrated limited activity against Gram-negative bacteria and parasites . This suggests that modifications to the benzopyran structure can enhance or reduce biological efficacy.

Anti-inflammatory Effects

Benzopyran derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing therapeutic agents for inflammatory diseases .

Synthesis and Evaluation

A study synthesized several pyran derivatives and evaluated their biological activities. The results indicated that modifications to the hydroxyl and carboxyl groups significantly influenced their antimicrobial and anticancer properties. For instance, compounds with additional functional groups exhibited enhanced bioactivity against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzopyran derivatives. Research has shown that variations in substituents on the benzopyran ring can lead to significant changes in biological efficacy. For example, the introduction of electron-withdrawing groups can enhance antimicrobial activity while reducing toxicity .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H16O7

- Molecular Weight : 308.28 g/mol

- IUPAC Name : Diethyl 4-hydroxy-1-oxoisochromane-3,3-dicarboxylate

- Physical Form : Powder

- Purity : ≥ 95%

Antioxidant Activity

Research indicates that compounds similar to 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that benzopyran derivatives can modulate inflammatory pathways. The specific compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and cardiovascular disorders.

Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further investigations are required to elucidate its efficacy and safety profile in vivo.

Polymer Synthesis

The compound serves as a versatile building block in the synthesis of polymers with specific functionalities. Its ability to form stable bonds allows for the creation of advanced materials with applications in coatings, adhesives, and biomedical devices.

Pesticide Development

Research into the structure-activity relationship (SAR) of benzopyran derivatives has led to the discovery of potential agrochemicals. These compounds could serve as natural pesticides or growth regulators, promoting sustainable agricultural practices.

Data Table: Summary of Research Findings

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of various benzopyran derivatives, including 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anticancer Efficacy

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 3: Polymer Development

Researchers at a leading university synthesized novel biodegradable polymers using 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran as a monomer. These polymers exhibited enhanced mechanical properties and biodegradability compared to traditional plastics, showcasing their potential for environmental applications.

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Derivatives

Structural Analogues in Benzopyran and Heterocyclic Systems

4H-1-Benzopyran-2-carboxylic Acid Derivatives ():

The disodium salt of 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] shares a benzopyran core but differs in substituents. The target compound’s diethyl esters contrast with the carboxylate salt in , which increases water solubility. The hydroxyl group in both compounds may confer similar hydrogen-bonding capabilities, but the salt form in likely enhances bioavailability for pharmaceutical applications .- Dihydroimidazo-Pyridine Dicarboxylates (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) features a tetrahydroimidazo-pyridine ring instead of a benzopyran. The presence of bromophenyl and cyano groups in 2c introduces steric and electronic effects absent in the target compound. Both compounds utilize diethyl esters, but 2c’s extended conjugation (due to the fused imidazole ring) may alter UV-Vis absorption and reactivity .

Functional Group Comparisons: Esters vs. Carboxylates

Diethyl Esters ():

Compounds like diethyl pyridine-3,5-dicarboxylate () and pyrrolidinedicarboxylates () highlight the role of ester groups in modulating lipophilicity and steric bulk. The target compound’s dual ethyl esters likely reduce polarity compared to carboxylate salts (e.g., ), impacting solubility in organic solvents.- Carboxylate Salts (): The disodium salt in demonstrates how replacing esters with ionic carboxylates drastically increases aqueous solubility, a critical factor in pharmaceutical formulations.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Dicarboxylate Derivatives

Key Observations:

- Ester Groups: Diethyl esters in the target compound and analogs () show characteristic NMR signals (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and IR stretches (~1740 cm⁻¹ for C=O).

- Hydroxyl Groups: The hydroxyl group in the target compound may exhibit a broad IR peak (~3200–3400 cm⁻¹) and downfield NMR signals (δ 5–6 ppm), similar to .

Preparation Methods

Two-Step Synthesis Strategy

The synthesis of this compound generally follows a two-step reaction process :

- Step 1: Formation of an intermediate via reaction of phenol compounds with gamma-butyrolactone derivatives under alkaline conditions.

- Step 2: Acid-catalyzed cyclization (ring closure) of the intermediate to yield the target benzopyran dicarboxylate compound.

This approach is noted for its simplicity, cost-effectiveness, and suitability for large-scale production.

Detailed Reaction Steps

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic attack of phenol oxygen anion on gamma-butyrolactone derivative | Phenol compound (substituted or unsubstituted), gamma-butyrolactone with leaving group (e.g., bromine) | Alkali base (potassium hydride, sodium carbonate, or potassium carbonate), 10–100 °C, 1–24 hours | Intermediate compound with an open lactone ring and attached phenol moiety |

| 2 | Acid-catalyzed intramolecular cyclization to form benzopyran ring | Acid catalyst (commonly mineral acids or Lewis acids) | Mild heating, controlled acidic environment | Formation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative (target compound) |

Chemical Mechanism Insights

- Step 1 : The phenol compound is deprotonated by the alkali to form a phenolate ion, which attacks the alpha-carbonyl position of the gamma-butyrolactone, displacing the leaving group (halogen or tosylate). This forms a key intermediate with an ester linkage.

- Step 2 : Under acidic conditions, the intermediate undergoes intramolecular nucleophilic attack and ring closure to form the benzopyran core with the desired dicarboxylate ester functionality.

Reaction Parameters and Optimization

| Parameter | Range/Options | Effect on Yield and Purity |

|---|---|---|

| Phenol to alkali molar ratio | 1:1 to 1:10 | Higher alkali ratios improve hydrogen extraction, accelerating reaction and improving yield |

| Reaction temperature (Step 1) | 10–100 °C | Moderate temperatures balance reaction rate and minimize byproducts |

| Reaction time (Step 1) | 1–24 hours | Sufficient time ensures completion without degradation |

| Acid catalyst type (Step 2) | Mineral acids (HCl, H2SO4), Lewis acids | Choice affects cyclization efficiency and purity |

| Substituent R on phenol | H, F, Cl, C1-C4 alkyl | Electron-withdrawing groups like F or Cl para to hydroxyl improve reactivity and yield |

Research Findings and Advantages

- The two-step synthesis avoids complicated multi-step procedures common in earlier methods, reducing toxicity and cost.

- The use of commercially available phenols and gamma-butyrolactone derivatives ensures accessibility and scalability.

- The method yields the target compound with high efficiency and purity , suitable for pharmaceutical intermediate production.

- The process is amenable to industrial scale-up due to simple operation and mild conditions.

- Substituent effects on the phenol ring can be tuned to optimize yield and reaction rate.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Raw Materials | Phenol derivatives, gamma-butyrolactone derivatives (with leaving groups like Br, I) |

| Catalyst/Base | Alkali bases (KH, Na2CO3, K2CO3), acid catalysts for cyclization |

| Reaction Type | Nucleophilic substitution followed by acid-catalyzed ring closure |

| Reaction Conditions | Step 1: 10–100 °C, 1–24 h; Step 2: Acidic medium, mild heating |

| Yield | High (specific yields depend on substituents and exact conditions) |

| Advantages | Simple, cost-effective, scalable, environmentally friendlier |

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step routes, including esterification, cyclization, and functional group modifications. For example, diethyl carbonate derivatives (e.g., diethyl acetone-1,3-dicarboxylate) are common intermediates, reacting with aldehydes or ketones under controlled pH and temperature to form bicyclic frameworks . Key steps include:

-

Esterification : Use of NaH in THF to activate substrates for nucleophilic attack .

-

Cyclization : Aldol-like condensations to form the benzopyran core .

-

Purification : Recrystallization or column chromatography to isolate the product .

Reaction Step Conditions Key Reagents Yield Esterification Dry THF, NaH Diethyl carbonate 70-85% Cyclization RT, ethanol 2-Hydroxybenzaldehyde 60-75% Purification Hexane/EtOAc Silica gel >90% purity

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity. For instance, δ ~9.50 ppm (¹H) and δ ~204.3 ppm (¹³C) indicate carbonyl groups in bicyclic systems .

- HPLC : Used to monitor reaction progress and purity (>95% required for publication) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is crystallographic data analyzed for structural determination?

- Methodological Answer :

- Software Tools : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures by analyzing X-ray diffraction data . ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .

- Key Parameters : R-factor < 0.05 and CCDC deposition ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid unexpected byproducts during synthesis?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions like over-esterification .

- Catalyst Screening : Rhodium catalysts (e.g., [Rh(acac)(CO)₂]) improve regioselectivity in hydroformylation steps .

- Solvent Selection : Dry THF or DMF enhances solubility of intermediates, reducing dimerization .

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives?

- Methodological Answer :

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, unexpected peaks at δ 4.2–4.5 ppm may indicate ethyl group rotamers .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves signal splitting caused by conformational exchange .

- Comparative Analysis : Cross-reference with known analogs (e.g., diethyl 1-allyl-2-oxo-cyclohexane derivatives) to assign ambiguous signals .

Q. What strategies are used to assess the biological activity of this compound?

- Methodological Answer :

-

Target Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like calcium channels .

-

Enzyme Assays : In vitro testing with IC₅₀ values quantifies inhibition potency (e.g., acetylcholinesterase assays) .

-

Structural-Activity Relationships (SAR) : Compare derivatives (e.g., methyl vs. ethyl substitutions) to identify pharmacophores .

Derivative Substituent Biological Target IC₅₀ (µM) Compound A 4-Methoxy Calcium channel 0.45 Compound B 3-Chloro Acetylcholinesterase 1.2

Q. How do structural analogs influence the reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups : Substituents like sulfonyl or nitro groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack .

- Steric Effects : Bulky groups (e.g., 4-methylpiperidine) reduce reaction rates in cyclization steps .

- Comparative Studies : Analog libraries (e.g., dioxaspiro compounds) highlight substituent effects on stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.